3-methyl-3,4-dihydro-2H-benzo[b][1,4,5]oxathiazepine 1,1-dioxide
Overview
Description
3-methyl-3,4-dihydro-2H-benzo[b][1,4,5]oxathiazepine 1,1-dioxide is a heterocyclic compound that belongs to the class of benzoxathiazepines This compound is characterized by a fused ring system containing oxygen, sulfur, and nitrogen atoms
Mechanism of Action
Target of Action
Similar compounds have been reported to exhibit anticancer activity and interact with targets like egfr .
Mode of Action
Similar compounds have been shown to interact with their targets, leading to changes that contribute to their anticancer activity .
Biochemical Pathways
Similar compounds have been reported to affect various pathways related to cell growth and proliferation .
Result of Action
Similar compounds have been reported to exhibit anticancer activity .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially affect the action of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-3,4-dihydro-2H-benzo[b][1,4,5]oxathiazepine 1,1-dioxide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ortho-halogenated NH-sulfoximine with an epoxide, followed by intramolecular aromatic nucleophilic substitution (SNAr) to form the desired benzoxathiazepine ring . This reaction is usually carried out under base-mediated, transition metal-free conditions at room temperature, making it a cost-effective and straightforward approach.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-methyl-3,4-dihydro-2H-benzo[b][1,4,5]oxathiazepine 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom or other functional groups.
Substitution: Aromatic nucleophilic substitution reactions can introduce different substituents onto the benzoxathiazepine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a diverse array of benzoxathiazepine derivatives.
Scientific Research Applications
3-methyl-3,4-dihydro-2H-benzo[b][1,4,5]oxathiazepine 1,1-dioxide has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as a scaffold for developing new pharmaceuticals, particularly as inhibitors of specific enzymes or receptors.
Material Science: Its unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.
Biological Studies: Researchers have explored its use in studying biological pathways and interactions, given its ability to interact with various biomolecules.
Industrial Applications: The compound’s stability and reactivity make it suitable for use in industrial processes, such as catalysis or as a building block for more complex molecules.
Comparison with Similar Compounds
Similar Compounds
3,4-dihydro-2H-benzo[b][1,4,5]oxathiazepine 1,1-dioxide: Lacks the methyl group at the 3-position, which can influence its reactivity and biological activity.
1,2,4-benzothiadiazine 1,1-dioxide: Contains a different ring structure with nitrogen and sulfur atoms, leading to distinct chemical properties and applications.
Uniqueness
3-methyl-3,4-dihydro-2H-benzo[b][1,4,5]oxathiazepine 1,1-dioxide is unique due to its specific ring structure and the presence of both oxygen and sulfur atoms. This combination imparts distinct electronic properties and reactivity, making it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
3-methyl-3,4-dihydro-2H-5,1λ6,2-benzoxathiazepine 1,1-dioxide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3S/c1-7-6-13-8-4-2-3-5-9(8)14(11,12)10-7/h2-5,7,10H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJMUBFMEIBMKFP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC2=CC=CC=C2S(=O)(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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